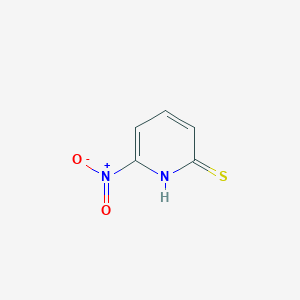

6-Nitropyridine-2(1H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

682809-82-1 |

|---|---|

Molecular Formula |

C5H4N2O2S |

Molecular Weight |

156.16 g/mol |

IUPAC Name |

6-nitro-1H-pyridine-2-thione |

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-5(10)6-4/h1-3H,(H,6,10) |

InChI Key |

RPOMTXXUBTZWFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)NC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of Nitrated Pyridinethiones in Heterocyclic Chemistry

Pyridines are a cornerstone of modern organic and medicinal chemistry, recognized as a "privileged structural motif" in drug design. nih.gov The introduction of a nitro group onto the pyridine (B92270) ring dramatically influences its electronic properties, enhancing its reactivity and making nitropyridines valuable precursors for a wide array of mono- and polynuclear heterocyclic systems. nih.govchemimpex.com These systems often exhibit important biological activities. nih.gov

The thione functional group, a sulfur analogue of a ketone, adds another layer of reactivity. Pyridinethiones are known to be more reactive than their pyridinone counterparts. thieme-connect.de This heightened reactivity makes them excellent intermediates for constructing complex molecular architectures.

Nitrated pyridinethiones, such as isomers of the title compound, serve as key starting materials in the synthesis of fused heterocyclic systems. For instance, substituted 5-nitropyridine-2(1H)-thiones are utilized in the preparation of thieno[2,3-b]pyridines, which are themselves important scaffolds in medicinal chemistry. researchgate.netresearchgate.net The general synthetic utility is derived from the multiple reactive sites within the molecule, allowing for a variety of chemical transformations. researchgate.net Furthermore, the thione group can act as a ligand, coordinating with metal ions to form clusters with interesting photophysical properties, as demonstrated with a copper(I) cluster of 5-nitropyridine-2-thiol.

Academic Research Trajectories and Contemporary Relevance of 6 Nitropyridine 2 1h Thione Derivatives

Ring-Closure Approaches to Pyridinethione Scaffolds

Ring-closure or cyclization reactions are a cornerstone in heterocyclic chemistry, providing direct access to the pyridinethione skeleton from simpler, open-chain molecules.

A prevalent method for constructing the pyridine-2(1H)-thione core involves the condensation and cyclization of a compound containing an activated methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) with a thiocarbonyl precursor. Cyanothioacetamide is a common and effective thiocarbonyl-containing building block for this purpose.

The reaction of 1-substituted 2-nitro-3-phenylaminoprop-2-en-1-ones with cyanothioacetamide yields the corresponding 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones. researchgate.netresearchgate.net This reaction provides a direct route to nitrated pyridinethiones. The resulting products can be further modified; for instance, reaction with iodomethane (B122720) leads to the formation of 2-(methylthio)pyridines. researchgate.net

Similarly, substituted 3-cyanopyridine-2(1H)-thiones can be synthesized from cyanothioacetamide and α,β-unsaturated carbonyl compounds. abertay.ac.uk For example, the reaction between cyanothioacetamide and but-2-enal produces 3-cyano-4-methylpyridine-2(1H)-thione. abertay.ac.uk The general principle involves the initial Michael addition of the activated methylene compound to the unsaturated system, followed by intramolecular cyclization and dehydration or elimination to form the stable heterocyclic ring. The versatility of this approach allows for the synthesis of a wide array of substituted pyridinethiones by varying the starting materials. scispace.comresearchgate.netscirp.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical pathway to complex molecules. organic-chemistry.orgtcichemicals.comresearchgate.net Several MCRs are employed for the synthesis of pyridinethione derivatives.

A notable example is a three-component domino reaction involving cycloalkanones, cyanothioacetamide, and polymethoxy-substituted benzaldehydes. researchgate.net This process proceeds through a sequence of Knoevenagel condensation, Michael addition, heterocyclization, and dehydrogenation to afford polymethylene-3-cyanopyridine-2(1Н)-thiones. researchgate.net While not directly producing a nitro-substituted pyridine (B92270), the resulting pyridinethione scaffold can be a precursor for subsequent nitration.

Another relevant MCR is the synthesis of pyridopyrimidine-2-thiones from a substituted phenyl aldehyde, thiourea (B124793), and an unsaturated ketone under microwave-irradiated, solvent-free conditions. nih.gov Such strategies highlight the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials. mdpi.comnih.gov

Below is a table summarizing representative multi-component reactions for synthesizing pyridinethione-related structures.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| Cycloalkanone | Cyanothioacetamide | Substituted Benzaldehyde | Domino Reaction | Polymethylene-3-cyanopyridine-2(1Н)-thione | researchgate.net |

| Substituted Phenyl Aldehyde | Thiourea | Unsaturated Ketone | Sodium Ethoxide / Microwave | Pyrido-pyrimidine-2-thione | nih.gov |

| β-Keto ester | Aldehyde | Ammonia | Acid Catalyst | 1,4-Dihydropyridine | tcichemicals.com |

| Aromatic Aldehyde | Urea/Thiourea | Ethyl Acetoacetate | Acid Catalyst | Dihydropyrimidinone/thione | tcichemicals.com |

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols. nih.gov Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, stands out as a powerful green technique. nih.govresearchgate.net These methods often proceed in the absence of bulk solvents, reduce reaction times, and are highly energy-efficient. rsc.orgbeilstein-journals.org

The synthesis of N-heterocyclic thiones from various imidazolium (B1220033) salts has been successfully achieved using a solventless ball-milling technique, with products isolated in nearly quantitative yields. rsc.orgrsc.orgdntb.gov.uaresearchgate.net This approach is noted for its short reaction times and scalability compared to traditional solution-based methods. rsc.org The mechanical force facilitates the intimate mixing of reactants and provides the energy needed for the chemical transformation. mit.edunih.gov While specifically demonstrated for imidazolium-based thiones, the principle is applicable to the synthesis of other N-heterocyclic thiones, including pyridinethiones, offering a sustainable alternative to conventional heating methods. rsc.org

Other green chemistry approaches include microwave-assisted synthesis and the use of ionic liquids as recyclable reaction media, which have been applied to the synthesis of pyridopyrimidine-2-thiones. nih.gov

The table below compares a conventional synthesis with a mechanochemical approach for N-heterocyclic thiones. rsc.org

| Parameter | Conventional Solution-State Reaction | Mechanochemical Ball-Milling | Ref |

| Solvent | Required (e.g., organic solvents) | Solvent-free or minimal solvent for purification | rsc.org |

| Reaction Time | Generally longer (hours to days) | Significantly shorter (minutes to hours) | rsc.org |

| Energy Input | Often requires heating | Mechanical energy, no external heating needed | rsc.org |

| Yield | Variable | Often higher, near quantitative | rsc.org |

| Environmental Impact | Higher due to solvent waste and energy use | Lower, aligns with green chemistry principles | rsc.org |

Functional Group Transformations and Precursor Derivatization for Pyridinethione Formation

An alternative to building the ring from scratch is to introduce the necessary functional groups onto a pre-existing pyridine or pyridinone ring.

The conversion of a halogenated pyridine, such as a 2-chloropyridine (B119429) or 2-bromopyridine (B144113), into a pyridine-2(1H)-thione is a common and effective strategy. This transformation is typically achieved by nucleophilic substitution, where a sulfur nucleophile displaces the halide ion. Reagents like sodium hydrosulfide (B80085) (NaSH), sodium sulfide (B99878) (Na₂S), or thiourea followed by hydrolysis are frequently used for this purpose.

The reactivity of halopyridines towards nucleophilic substitution is significantly higher than that of corresponding halobenzenes, particularly for halogens at the 2- and 4-positions. The pyridine nitrogen atom activates these positions for nucleophilic attack. While direct substitution is feasible, sometimes a metal-halogen exchange is used to first create a more reactive organometallic intermediate. thieme-connect.comsorbonne-universite.frmdpi.com For example, reacting a 2-bromopyridine with a strong base like n-butyllithium or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) generates a lithiated or magnesiated pyridine. thieme-connect.commdpi.com This highly nucleophilic species can then react with an elemental sulfur source or other sulfur transfer reagents.

Introducing a nitro (-NO₂) group onto a pyridine ring via electrophilic aromatic substitution is challenging because the electronegative ring nitrogen deactivates the ring towards electrophiles. gcwgandhinagar.com The nitrogen atom and the protonated pyridinium (B92312) ion (under acidic nitrating conditions) strongly withdraw electron density, making the ring less susceptible to attack by the nitronium ion (NO₂⁺).

Despite this difficulty, nitration is possible but often requires harsh reaction conditions, such as the use of fuming nitric acid, sometimes in combination with concentrated or fuming sulfuric acid at elevated temperatures. gcwgandhinagar.comabertay.ac.uk The direct nitration of 1-hydroxypyridine-2(1H)-thione has been reported using fuming nitric acid at low temperatures, though this method carries the risk of over-nitration. vulcanchem.com The nitration of pyridine itself, if successful, typically directs the incoming nitro group to the 3-position. gcwgandhinagar.com

An alternative strategy involves introducing the nitro group at an earlier stage of the synthesis. For example, 6-methyl-3- and 5-nitropyridin-2-ones can be prepared from the corresponding 2-amino-nitro-picolines via diazotization. mdpi.com These nitropyridinones can then be converted to the desired nitropyridinethiones, for instance, by reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This multi-step approach often provides better control over the position of the nitro group and avoids the harsh conditions of direct nitration.

Reactivity and Mechanistic Investigations of 6 Nitropyridine 2 1h Thione

Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitropyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic and heteroaromatic systems. wikipedia.orgyoutube.com The pyridine (B92270) ring itself is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. uci.eduuoanbar.edu.iqyoutube.com This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro (NO₂) group. wikipedia.orgresearchgate.net

In the case of 6-Nitropyridine-2(1H)-thione, the nitro group at the C6 position powerfully activates the ring for nucleophilic attack. The general SNAr mechanism proceeds via a two-step addition-elimination sequence. youtube.comyoutube.com First, a nucleophile attacks an electron-poor carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com The negative charge of this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and, crucially, onto the oxygen atoms of the ortho- or para-positioned nitro group. wikipedia.orguci.edu In the second step, a leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Kinetic studies on analogous nitropyridine systems, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) reacting with secondary amines, confirm that the reaction proceeds through an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The presence of the nitro group not only facilitates the reaction by stabilizing the transition state but also directs the incoming nucleophile. researchgate.net For pyridines, nucleophilic substitution is most effective at the ortho and para positions relative to the nitrogen, as these positions are the most electron-deficient. youtube.com

The reactivity of halopyridines in SNAr reactions is also well-documented, with fluoropyridines often showing higher reactivity than their chloro-, bromo-, or iodo- counterparts. acs.org This is because the rate-determining step is the nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the expulsion of the leaving group. wikipedia.orgacs.org

Cycloaddition Reactions and Heteroannulation Processes

The structural features of 6-Nitropyridine-2(1H)-thione make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems through cycloaddition and heteroannulation reactions. These reactions build new rings onto the existing pyridine scaffold.

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis. In the presence of a base, they generate highly reactive nitrilimines in situ. These 1,3-dipoles can then undergo cycloaddition reactions with various dipolarophiles. Heterocyclic thiones, including pyridinethiones, serve as effective partners in these reactions. umich.edu The reaction typically involves the thione sulfur atom acting as the nucleophilic center, leading to the formation of new sulfur-containing heterocyclic rings. For instance, reactions of heterocyclic thiones with nitrilimines can lead to the formation of spiroheterocycles or undergo ring transformations. umich.edu

The pyridine-2(1H)-thione moiety is a common building block for constructing fused ring systems like thieno[2,3-b]pyridines. researchgate.net A typical synthetic strategy involves the S-alkylation of the thione with a reagent containing a suitable functional group, followed by an intramolecular cyclization reaction. researchgate.netnih.gov For example, reacting a pyridinethione with ethyl chloroacetate (B1199739) introduces an ester functionality tethered to the sulfur atom. This intermediate can then be cyclized to form a thieno[2,3-b]pyridine (B153569) ring system. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions provide another avenue for heteroannulation. Chelation-assisted C-S bond activation in pyridine-2-thione derivatives has been utilized in cascade reactions with alkynes to synthesize substituted furo[3,2-b]pyridines. dntb.gov.ua The inherent reactivity of the nitropyridine system can be harnessed to construct a variety of fused heterocycles, which are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Ring Transformation and Rearrangement Reactions of Nitropyridinethiones and Related Pyridones

Ring transformation reactions are powerful "scrap and build" strategies in organic synthesis, where one heterocyclic ring is converted into another. nih.gov Electron-deficient heterocycles, such as those bearing multiple nitro groups, are excellent substrates for these transformations. nih.govclockss.org 1-Methyl-3,5-dinitro-2-pyridone, for example, is highly susceptible to nucleophilic attack, which can initiate a ring-opening and subsequent ring-closing (ANRORC) cascade to form new cyclic structures. nih.govwur.nl

The high electron deficiency of the 6-Nitropyridine-2(1H)-thione ring, due to the combined effects of the ring nitrogen and the nitro group, makes it a prime candidate for such rearrangements. The reaction is initiated by the addition of a nucleophile to an electron-poor carbon (C4 or C6), leading to the opening of the pyridine ring. nih.gov The resulting open-chain intermediate can then recyclize in a different manner, often incorporating atoms from the attacking nucleophile, to furnish a new heterocyclic or carbocyclic ring system. clockss.orgwur.nl These transformations can be used to synthesize substituted nitropyridines or nitroanilines that are not easily accessible through other methods. nih.gov

Electrophilic Reactivity: Nitrosation Kinetics and Mechanisms of Pyridinethiones

While the electron-deficient nature of the nitropyridine ring favors nucleophilic attack, the molecule also possesses sites that can react with electrophiles. The thione group, and to a lesser extent the ring nitrogen, can exhibit nucleophilic character. Nitrosation is an electrophilic substitution reaction involving nitrosating agents derived from sources like nitrous acid. fda.gov

The kinetics of nitrosation have been extensively studied for various amines and related compounds. usp.orgnih.gov The reaction rate is highly dependent on pH, the concentration of the amine and the nitrosating agent, and the basicity of the amine. usp.org For secondary amines, the unprotonated form is the reactive species, and the nitrosating agent is often dinitrogen trioxide (N₂O₃), which is formed from nitrous acid in acidic conditions. fda.gov

Chemical Transformations Involving the Thio-Oxo Functionality

The thio-oxo group (or thione) in 6-Nitropyridine-2(1H)-thione is a versatile functional handle for a variety of chemical transformations. This group exists in a tautomeric equilibrium with its thiol form, 2-mercapto-6-nitropyridine, although in the solid state and in solution, it predominantly exists as the thione tautomer. thieme.comresearchgate.net

One of the most common reactions of the thione group is S-alkylation. nih.gov Acting as a soft nucleophile, the sulfur atom readily reacts with electrophiles like alkyl halides (e.g., ethyl chloroacetate) to form S-substituted derivatives. researchgate.netnih.gov These thioether products are valuable intermediates for further synthesis, including the construction of fused ring systems as discussed previously. researchgate.net

The thione group also functions as a chelating agent, forming stable complexes with various transition metals. researchgate.net In these complexes, the compound typically coordinates to the metal center through both the sulfur atom and the oxygen atom of the deprotonated hydroxyl group of the thiol tautomer (pyridinethiolate anion), acting as a bidentate O,S mixed donor ligand. researchgate.net

Coordination Chemistry of 6 Nitropyridine 2 1h Thione As a Ligand

Ligand Binding Modes and Coordination Properties of Nitropyridinethiolate Anions

The deprotonated form of 6-Nitropyridine-2(1H)-thione, the 6-nitropyridin-2-thiolate anion, exhibits a rich and varied coordination chemistry. Its ability to bind to metal centers through its sulfur and nitrogen donor atoms allows for a range of binding modes, contributing to the structural diversity of its metal complexes.

Pyridinethiolate ligands are known to be highly versatile, capable of adopting several coordination modes. These include acting as a monodentate ligand through the sulfur atom, as a chelating ligand engaging both sulfur and nitrogen atoms, and as a bridging ligand. In its bridging capacity, it can connect metal centers through both its nitrogen and sulfur atoms or solely through the sulfur atom. More complex interactions have also been observed, such as triply-bridging and quadruply-bridging modes. unioviedo.es

An exceptional example of the adaptability of pyridinethiolate ligands is the unprecedented µ5-κ2 coordination mode observed in a hexaruthenium cluster complex with a 6-methyl-substituted pyridinethiolate. In this arrangement, the ligand is bound to four basal ruthenium atoms through its sulfur atom and to an edge-bridging ruthenium atom via its nitrogen atom. unioviedo.es While this specific example does not involve the 6-nitro substituted ligand, it highlights the potential for complex and high-denticity binding modes within this class of compounds.

Furthermore, studies on the 5-nitro isomer, 5-nitropyridine-2-thiolate, have demonstrated its capacity to act as a µ3-bridging ligand in the formation of a distorted octahedral Cu6S6 cluster. In this structure, each ligand links three different Cu(I) ions, with one copper atom connected to the nitrogen and two to the sulfur atom. acs.org This µ3-bridging behavior is crucial in the assembly of polynuclear metal clusters.

Based on the established coordination chemistry of related pyridinethiolate ligands, the 6-nitropyridin-2-thiolate anion is expected to exhibit a similar range of binding behaviors, including:

Monodentate S-coordination: The soft sulfur atom can readily coordinate to soft metal ions.

Bidentate N,S-chelation: The formation of a stable five-membered chelate ring is a common motif.

Bridging µ-N,S coordination: Linking two metal centers.

Bridging µ-S coordination: The sulfur atom can bridge multiple metal centers.

Higher order bridging modes (e.g., µ3-S,N or µ5-S,N): Facilitating the formation of polynuclear clusters.

The specific coordination mode adopted will be influenced by several factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 6-Nitropyridine-2(1H)-thione typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The deprotonation of the thiol group is often a prerequisite for coordination.

Coordination with Transition Metal Ions via Sulfur and Nitrogen Donor Sites

The coordination of 6-nitropyridin-2-thiolate to transition metal ions occurs through its soft sulfur and borderline hard/soft nitrogen donor atoms. This dual-donor capability allows for the formation of stable complexes with a variety of transition metals. The synthesis of such complexes is generally achieved by reacting a metal salt with the ligand, often in the presence of a base to facilitate the deprotonation of the thiol group. wikipedia.orgjscimedcentral.com

While specific structural data for complexes of 6-Nitropyridine-2(1H)-thione are not extensively detailed in the available literature, insights can be drawn from related structures. For instance, in a tungsten acetylene (B1199291) complex bearing a 5-nitro-6-methylpyridine-2-thiolate ligand, the W–S bond lengths were found to be 2.5872(6) Å and 2.4024(6) Å. acs.org In a Cu(I) cluster with 5-nitropyridine-2-thiol, the Cu–S distances are between 2.249–2.250 Å and the Cu–N distance is 2.053 Å. acs.org These values provide an indication of the expected bond lengths in related complexes of the 6-nitro isomer.

| Complex | Metal-Sulfur Bond Length (Å) | Metal-Nitrogen Bond Length (Å) | Reference |

|---|---|---|---|

| [W(CO)(C₂H₂)(5-NO₂-6-MePyS)₂] | 2.5872(6), 2.4024(6) | - | acs.org |

| Cu₆S₆ Cluster with 5-nitropyridine-2-thiol | 2.249 - 2.250 | 2.053 | acs.org |

Formation and Characterization of Polynuclear Metal Clusters

A significant aspect of the coordination chemistry of pyridinethiolate ligands is their ability to form polynuclear metal clusters. rsc.org The bridging capability of the sulfur atom, and in some cases the entire N,S-moiety, facilitates the assembly of multiple metal centers into well-defined cluster architectures.

A prime example, although with the 5-nitro isomer, is the formation of a novel Cu(I) cluster with the formula Cu6S6. This cluster was synthesized under solvothermal conditions by reacting CuI with 2,2′-dithiobis(5-nitropyridine). During the reaction, the disulfide bond is cleaved, yielding the 5-nitropyridine-2-thiolate ligand which then coordinates to the copper ions. The resulting structure is a distorted octahedral Cu6S6 cluster where the ligands act as µ3-bridging units. acs.org

Similarly, the reaction of 2-mercaptopyridine (B119420) and 2-mercapto-6-methylpyridine (B102050) with [Ru3(CO)12] has been shown to produce hexaruthenium cluster complexes. unioviedo.es These findings strongly suggest that 6-Nitropyridine-2(1H)-thione is a viable ligand for the construction of polynuclear clusters with various transition metals. The characterization of such clusters typically relies on single-crystal X-ray diffraction to elucidate the complex three-dimensional structure, alongside spectroscopic techniques such as FT-IR and photophysical measurements. acs.org

| Cluster Type | Ligand | Metal Centers | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cu₆S₆ | 5-nitropyridine-2-thiolate | 6 x Cu(I) | Distorted octahedron with µ₃-bridging ligands | acs.org |

| Ru₆ | 2-mercapto-6-methylpyridine | 6 x Ru | Basal-edge-bridged square pyramid with µ₅-κ² bridging ligand | unioviedo.es |

Electronic and Steric Influence of the Nitro Group on Ligand Behavior

The presence of a nitro group at the 6-position of the pyridine (B92270) ring has a profound impact on the electronic and steric properties of the 6-Nitropyridine-2(1H)-thione ligand, which in turn influences its coordination behavior.

Electronic Influence: The nitro group is a strong electron-withdrawing group, which reduces the electron density on the pyridine ring. This has several consequences for the ligand's coordination properties. The reduced electron density on the pyridine nitrogen is expected to decrease its basicity, potentially weakening its coordination to metal ions. The strong electron-withdrawing nature of the nitro group can also influence the redox properties of the resulting metal complexes. nih.gov

Steric Influence: A substituent at the 6-position, adjacent to the coordinating nitrogen atom, can exert significant steric hindrance. This steric bulk can influence the coordination geometry of the metal complexes and may favor certain coordination modes over others. For instance, in tungsten complexes with pyridine-2-thiolate (B1254107) ligands, a methyl group at the 6-position was found to prevent the insertion of acetylene, a reactivity that was observed with the less sterically hindered 4-methyl substituted analogue. acs.org

Research on a tungsten complex with a 5-nitro-6-methylpyridine-2-thiolate ligand highlighted a synergistic effect of the steric demand of the methyl group at the 6-position and the electron-withdrawing properties of the nitro group. This combination was found to prevent a specific insertion reaction. acs.org This finding underscores that both steric and electronic factors of substituents on the pyridine ring must be considered to understand the reactivity of the corresponding metal complexes. It is reasonable to infer that the nitro group at the 6-position in 6-Nitropyridine-2(1H)-thione would similarly exert a significant steric and electronic influence on the ligand's coordination chemistry.

Advanced Spectroscopic Characterization Techniques in 6 Nitropyridine 2 1h Thione Research

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is essential for identifying the functional groups and characterizing the bonding within 6-Nitropyridine-2(1H)-thione. The molecule exists predominantly in the thione tautomeric form, which is reflected in its vibrational spectra.

Key vibrational modes expected for 6-Nitropyridine-2(1H)-thione include:

N-H Vibrations: The N-H stretching vibration typically appears as a broad band in the FT-IR spectrum, often in the range of 3100-2900 cm⁻¹, due to strong intermolecular N-H···S hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine (B92270) ring are expected in the 3100-3000 cm⁻¹ region.

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two strong, distinct stretching vibrations: the asymmetric stretch (νas) typically found between 1560-1520 cm⁻¹ and the symmetric stretch (νs) appearing between 1360-1330 cm⁻¹.

Thioamide Vibrations: The C=S stretching vibration is a key marker for the thione tautomer. Due to coupling with other vibrations, it can appear over a broad range, but a significant contribution is often found in the 1140-940 cm⁻¹ region. Other thioamide bands, involving C-N stretching and N-H bending, contribute to the fingerprint region of the spectrum.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range.

The combination of data from analogues like 5-nitro-2-pyridone and 2-pyridinethione allows for a reliable assignment of these characteristic frequencies. epa.govacs.orgnih.gov

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 6-Nitropyridine-2(1H)-thione

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3100 - 2900 | Medium-Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Very Strong | Medium |

| Pyridine Ring (C=C/C=N) Stretch | 1600 - 1400 | Strong | Strong |

| NO₂ Symmetric Stretch | 1360 - 1330 | Very Strong | Strong |

| C=S Stretch (Thioamide) | 1140 - 940 | Medium-Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 6-Nitropyridine-2(1H)-thione, both ¹H and ¹³C NMR provide critical data for structural confirmation. The spectra are interpreted based on data from unsubstituted 2-pyridinethione, with expected shifts accounted for by the strong electron-withdrawing nature of the nitro group at the C6 position. chemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton spectrum is expected to show three signals in the aromatic region for the pyridine ring protons and one broad signal for the N-H proton.

The N-H proton signal is typically found far downfield (δ > 13 ppm in DMSO-d₆) and is often broad. chemicalbook.com

The ring protons (H3, H4, H5) will be significantly influenced by the adjacent C=S and NO₂ groups. The nitro group at C6 will deshield H5, while the thione group at C2 will influence H3. The expected pattern would be three distinct multiplets in the aromatic region (approx. δ 7.0-9.0 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.

The C=S carbon (C2) is the most deshielded carbon of the thione core, appearing around δ 175-180 ppm.

The carbon bearing the nitro group (C6) will also be significantly deshielded. The remaining carbons (C3, C4, C5) will have chemical shifts influenced by their position relative to the two functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Nitropyridine-2(1H)-thione in DMSO-d₆

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| N-H | > 13.0 (broad) | C2 (C=S) | 175 - 180 |

| H5 | 8.5 - 8.8 | C6 (C-NO₂) | 150 - 155 |

| H3 | 8.0 - 8.3 | C4 | 138 - 142 |

| H4 | 7.4 - 7.7 | C5 | 130 - 135 |

| C3 | 115 - 120 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization. wikipedia.org The molecular formula for 6-Nitropyridine-2(1H)-thione is C₅H₄N₂O₂S, giving it a monoisotopic mass of approximately 170.00 g/mol .

Upon electron impact (EI) ionization, the molecular ion (M⁺˙) at m/z 170 would be formed. A plausible fragmentation pathway would involve the initial loss of common neutral fragments:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z 124.

Loss of NO: Subsequent loss of a carbon monoxide (CO) or nitric oxide (NO) radical from the nitro group can occur, leading to fragments at m/z 140 (M - NO)⁺˙.

Loss of Sulfur: The thione group can lose a sulfur atom, leading to a fragment at m/z 138.

Ring Fragmentation: Further fragmentation of the pyridine ring could lead to the loss of HCN, yielding smaller characteristic ions.

Analysis of these fragmentation patterns helps to confirm the presence and location of the nitro and thione functional groups on the pyridine ring. rsc.orgsapub.org

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of 6-Nitropyridine-2(1H)-thione is expected to be a composite of the transitions associated with the pyridine, thione, and nitro chromophores. libretexts.org

π→π* Transitions: The conjugated π-system of the nitropyridine ring will give rise to intense π→π* transitions. Unsubstituted pyridine absorbs around 250-260 nm. nist.gov The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths, likely in the 330-360 nm range. researchgate.netnih.gov

n→π* Transitions: Weaker n→π* transitions are also expected. These involve the promotion of a non-bonding electron from the nitrogen or oxygen of the nitro group, or the sulfur of the thione group, to an anti-bonding π* orbital. These transitions occur at longer wavelengths than the π→π* transitions and have a much lower intensity.

The combination of these chromophores results in a molecule that absorbs strongly in the UV and potentially the near-visible region of the electromagnetic spectrum.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction of a single crystal provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for 6-Nitropyridine-2(1H)-thione is not publicly available, the structure of the closely related analogue, 6-Methylpyridine-2(1H)-thione, provides a robust model for its expected solid-state conformation. iucr.orgnih.govresearchgate.net

The crystal structure of 6-Methylpyridine-2(1H)-thione confirms several key features:

Tautomeric Form: The molecule exists exclusively as the pyridinethione tautomer in the solid state, not the thiol form. iucr.orgnih.gov

Planarity: The pyridine ring is essentially planar. iucr.orgnih.gov

Dimerization: Molecules form centrosymmetric cyclic dimers through strong intermolecular N—H···S hydrogen bonds. iucr.orgnih.gov

Table 3: Crystallographic Data for the Analogue Compound 6-Methylpyridine-2(1H)-thione iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇NS |

| Formula Weight | 125.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4608 (15) |

| b (Å) | 14.902 (3) |

| c (Å) | 11.665 (2) |

| β (°) | 94.85 (3) |

| Volume (ų) | 1292.3 (4) |

| Z | 8 |

Theoretical and Computational Chemistry Studies of 6 Nitropyridine 2 1h Thione

Density Functional Theory (DFT) for Ground State Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations for 6-Nitropyridine-2(1H)-thione would provide fundamental insights into its stability, geometry, and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations using DFT would identify the equilibrium structure of 6-Nitropyridine-2(1H)-thione, corresponding to the minimum energy on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable conformation.

Conformational analysis is particularly important for flexible molecules. For 6-Nitropyridine-2(1H)-thione, this would involve exploring the potential energy landscape associated with the rotation around single bonds, such as the C-N bond of the nitro group. By identifying the global and local energy minima, the most likely conformations at a given temperature can be predicted.

Table 1: Hypothetical Optimized Geometrical Parameters for 6-Nitropyridine-2(1H)-thione

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-S1 | 1.67 | N1-C2-S1 | 125.0 |

| N1-C2 | 1.38 | C2-N1-C6 | 120.0 |

| C5-N2 | 1.45 | C4-C5-N2 | 118.0 |

| N2-O1 | 1.22 | O1-N2-O2 | 124.0 |

| C5-C6-N1-C2 | 0.0 | C4-C5-N2-O1 | 180.0 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For 6-Nitropyridine-2(1H)-thione, the HOMO would likely be localized on the thione group and the pyridine (B92270) ring, while the LUMO would be expected to have significant contributions from the nitro group.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties for 6-Nitropyridine-2(1H)-thione

| Property | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.80 |

| Energy Gap (ΔE) | 3.70 |

| Ionization Potential (I ≈ -EHOMO) | 6.50 |

| Electron Affinity (A ≈ -ELUMO) | 2.80 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For 6-Nitropyridine-2(1H)-thione, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thione group, making these sites attractive for electrophiles. Conversely, the hydrogen atom attached to the nitrogen in the ring and the regions around the carbon atoms of the pyridine ring would likely exhibit positive potential, indicating them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is a measure of intramolecular interactions and hyperconjugation.

Table 3: Hypothetical NBO Analysis Results for Key Interactions in 6-Nitropyridine-2(1H)-thione

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) S1 | π(N1-C6) | 15.2 |

| π(C3-C4) | π(C5-C6) | 20.5 |

| LP(1) O1 | σ*(N2-C5) | 8.7 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from NBO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) of a compound by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths.

For 6-Nitropyridine-2(1H)-thione, TD-DFT would be used to simulate its UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π, n → π). This information is crucial for understanding the photophysical properties of the molecule.

Table 4: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for 6-Nitropyridine-2(1H)-thione

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.10 | 400 | 0.25 | HOMO → LUMO (n → π) |

| S2 | 4.15 | 299 | 0.58 | HOMO-1 → LUMO (π → π) |

| S3 | 4.95 | 250 | 0.12 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from TD-DFT calculations.

Vibrational Frequency Calculations and Theoretical Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to predict the vibrational frequencies of a molecule and their corresponding intensities in the IR and Raman spectra.

By calculating the harmonic vibrational frequencies of the optimized geometry of 6-Nitropyridine-2(1H)-thione, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=S stretch, N-H bend, and NO2 symmetric and asymmetric stretches. This theoretical-experimental correlation is invaluable for structural confirmation.

Table 5: Hypothetical Calculated and Scaled Vibrational Frequencies for Selected Modes of 6-Nitropyridine-2(1H)-thione

| Mode Description | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

| N-H Stretch | 3450 | 3312 |

| C=S Stretch | 1150 | 1104 |

| NO2 Asymmetric Stretch | 1580 | 1517 |

| NO2 Symmetric Stretch | 1350 | 1296 |

| Ring C-H Stretch | 3100 | 2976 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from vibrational frequency calculations.

Quantitative Structure-Activity Relationships (QSAR) and Substituent Effects on Electronic and Reactivity Profiles

The electronic and reactivity profiles of 6-Nitropyridine-2(1H)-thione are significantly modulated by the nature and position of substituents on the pyridine ring. The inherent structure of 6-Nitropyridine-2(1H)-thione already possesses a strong electron-withdrawing nitro group (-NO₂) and a thione group (C=S), which influence its electronic landscape. The introduction of additional substituents can either amplify or attenuate these effects.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate a variety of molecular descriptors that are fundamental to QSAR models. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and electrophilicity index (ω) are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity.

Substituent Effects on Electronic Properties

The electronic effects of substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups increase the electron density of the pyridine ring. When attached to the 6-Nitropyridine-2(1H)-thione scaffold, EDGs are expected to raise the HOMO energy level, making the molecule a better electron donor. This generally leads to a decrease in the HOMO-LUMO gap, thereby increasing its reactivity.

Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), trifluoromethyl (-CF₃), and additional nitro groups further decrease the electron density of the pyridine ring. These groups tend to lower both the HOMO and LUMO energy levels. The effect on the HOMO-LUMO gap depends on the relative stabilization of these orbitals.

The following table illustrates the predicted effects of different substituents on the electronic properties of a hypothetical series of 4-substituted-6-Nitropyridine-2(1H)-thione derivatives, based on general principles observed in computational studies of substituted pyridines.

| Substituent (at position 4) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |

| -NH₂ (Amino) | -0.66 | -5.8 | -2.5 | 3.3 | 5.2 |

| -OH (Hydroxyl) | -0.37 | -6.1 | -2.7 | 3.4 | 4.8 |

| -CH₃ (Methyl) | -0.17 | -6.3 | -2.8 | 3.5 | 4.5 |

| -H (Hydrogen) | 0.00 | -6.5 | -3.0 | 3.5 | 4.3 |

| -Cl (Chloro) | 0.23 | -6.7 | -3.2 | 3.5 | 3.9 |

| -CN (Cyano) | 0.66 | -7.0 | -3.6 | 3.4 | 3.1 |

| -NO₂ (Nitro) | 0.78 | -7.2 | -3.9 | 3.3 | 2.5 |

Detailed Research Findings

While specific QSAR studies on 6-Nitropyridine-2(1H)-thione are not extensively documented in publicly available literature, research on related substituted pyridine structures provides valuable insights. Computational analyses have shown that for pyridine derivatives, electron-donating substituents generally increase the electron density on the ring's nitrogen atom. Conversely, electron-withdrawing groups decrease this electron density.

In the case of 6-Nitropyridine-2(1H)-thione, the presence of the nitro group at position 6 significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. The introduction of an EDG at another position, for instance, the 4-position, would raise the HOMO energy. This strategic placement of substituents allows for the fine-tuning of the molecule's electronic properties and its potential interactions with biological targets. For example, a smaller HOMO-LUMO gap resulting from the presence of an EDG could enhance the molecule's biological activity if the mechanism involves charge transfer.

The reactivity of these compounds can also be understood through local reactivity descriptors, such as Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack. For 6-Nitropyridine-2(1H)-thione, the carbon atoms of the pyridine ring are electron-deficient due to the influence of the nitro group and the ring nitrogen, making them susceptible to nucleophilic attack. The thione group also presents a reactive site. The nature of an additional substituent would further modulate the reactivity of these specific sites.

Derivatization Strategies and Broader Synthetic Utility of 6 Nitropyridine 2 1h Thione

Regioselective Functionalization of the Pyridine (B92270) Ring System

The pyridine ring of 6-nitropyridine-2(1H)-thione is electron-deficient due to the presence of the electron-withdrawing nitro group. This electronic characteristic governs the regioselectivity of its functionalization. Nucleophilic attack is a primary mode of reaction for such electron-poor aromatic systems.

Research into similarly structured electron-deficient pyridones, such as 1-substituted 3,5-dinitro-2-pyridones, provides insights into the potential regioselective reactions of 6-nitropyridine-2(1H)-thione. In these dinitropyridones, nucleophilic attack preferentially occurs at the C4 and C6 positions, leading to ring-opening and subsequent transformation into other functionalized nitroaromatic compounds. nih.gov For 6-nitropyridine-2(1H)-thione, the C4 position is a likely site for nucleophilic addition, given the activating effect of the nitro group at C6.

The functionalization can also be directed by the nature of the reagent and reaction conditions. For instance, the enolate ion of a ketone can attack the 4-position of a dinitropyridone, initiating a cascade of reactions that result in a functionalized nitrophenol. nih.gov This suggests that under specific basic conditions, the pyridine ring of 6-nitropyridine-2(1H)-thione could undergo analogous transformations, allowing for the introduction of various substituents at specific positions.

Table 1: Potential Regioselective Functionalization Reactions of the Pyridine Ring

| Reaction Type | Reagent | Potential Site of Functionalization | Resulting Structure |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | C4 | 4-substituted-6-nitropyridine-2(1H)-thione |

| Ring Transformation | Ketones in the presence of ammonia | C4, C6 | Functionalized nitropyridines or nitroanilines |

Chemical Modifications at the Thione Moiety for Enhanced Reactivity or Specific Applications

The thione moiety in 6-nitropyridine-2(1H)-thione is a key site for chemical modification, most notably through S-alkylation. This reaction converts the thione into a thioether, which can alter the molecule's reactivity and facilitate further synthetic transformations.

S-alkylation is typically achieved by treating the pyridinethione with an alkyl halide in the presence of a base. This reaction is highly efficient and provides a straightforward method for introducing a variety of alkyl groups onto the sulfur atom. The resulting S-alkylated products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For example, S-alkylated cyanopyridines can be synthesized from the corresponding pyridinethione derivatives. nih.gov

These modifications at the thione moiety are crucial for enhancing the molecule's utility as a synthetic precursor. The introduction of different functional groups via S-alkylation can be used to modulate the electronic properties of the molecule, improve its solubility, or provide a handle for subsequent reactions.

Table 2: Examples of Chemical Modifications at the Thione Moiety

| Reagent | Reaction Type | Product |

| α-halocarbonyl compounds | S-alkylation and cyclization | Thieno[2,3-b]pyridine (B153569) derivatives |

| 2-chloro-N-arylacetamide derivatives | S-alkylation and cyclization | Thieno[2,3-b]pyridine-2,5-dicarboxamide derivatives |

Application as Precursors and Building Blocks for Diverse Heterocyclic Scaffolds

6-Nitropyridine-2(1H)-thione is a valuable precursor for the synthesis of a wide array of fused heterocyclic scaffolds. The strategic combination of the reactive sites on the pyridine ring and the thione moiety allows for the construction of complex polycyclic systems.

A significant application of pyridinethiones is in the synthesis of thieno[2,3-b]pyridines. nih.gov This is typically achieved through a one-pot reaction involving the S-alkylation of the pyridinethione with an α-haloketone, followed by an intramolecular cyclization. The resulting thieno[2,3-b]pyridine core is a privileged scaffold found in many biologically active compounds. The reaction can be carried out by refluxing the pyridinethione and the α-halocarbonyl compound in a solution of sodium ethoxide. nih.gov

Furthermore, the versatility of 6-nitropyridine-2(1H)-thione as a building block is demonstrated by its use in multicomponent reactions. For instance, dinitropyridone, a related electron-deficient pyridine, can react with a ketone and ammonia in a three-component ring transformation to afford nitropyridines. nih.gov This highlights the potential of 6-nitropyridine-2(1H)-thione to participate in similar convergent synthetic strategies to access diverse and complex heterocyclic structures. The ability to serve as a synthon for various ring systems makes it a valuable tool in medicinal and materials chemistry. msesupplies.comsrdorganics.comsigmaaldrich.comapolloscientific.co.ukambeed.com

Table 3: Heterocyclic Scaffolds Derived from Pyridine-2(1H)-thione Precursors

| Reaction Type | Key Reagents | Resulting Heterocyclic Scaffold |

| S-alkylation and intramolecular cyclization | α-halocarbonyl compounds | Thieno[2,3-b]pyridines |

| Three-component ring transformation | Ketones, Ammonia | Nitropyridines |

Advanced Derivatization Methods for Analytical Enhancement (e.g., improved chromatographic behavior)

The analytical characterization of polar, nitrogen-containing heterocyclic compounds like 6-nitropyridine-2(1H)-thione can present challenges, particularly in chromatographic separations. nih.govresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) may suffer from poor retention and peak shape for such analytes on traditional reversed-phase columns. nih.gov Advanced derivatization methods can be employed to overcome these limitations by modifying the analyte's physicochemical properties to improve its chromatographic behavior and detection sensitivity.

One common strategy is to introduce a nonpolar or ionizable group to the analyte. For instance, derivatization of polar compounds can enhance their retention in reversed-phase liquid chromatography. nih.gov Mixed-mode liquid chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can also be an effective approach for the analysis of nitrogen-containing heterocycles. nih.govresearchgate.net

For detection enhancement, particularly for mass spectrometry (MS), derivatization can be used to introduce a readily ionizable moiety. For example, the derivatization of hydroxysteroids with pyridine-carboxylate derivatives has been shown to significantly improve their ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). nih.gov A similar strategy could be applied to 6-nitropyridine-2(1H)-thione, where derivatization of the thione or another reactive site with a tag that enhances ionization could lead to lower detection limits. The choice of derivatizing agent can be tailored to the specific analytical technique being used, such as introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. nih.gov

Table 4: Derivatization Strategies for Enhanced Analytical Performance

| Analytical Challenge | Derivatization Approach | Desired Outcome |

| Poor retention in reversed-phase HPLC | Introduction of a nonpolar group | Improved retention and peak shape |

| Low sensitivity in ESI-MS | Introduction of a readily ionizable moiety | Enhanced ionization efficiency and lower detection limits |

| Poor UV-Vis detection | Introduction of a chromophore | Increased molar absorptivity |

Isomerism and Tautomerism in Pyridinethione Systems

Investigation of Thione-Thiol Tautomerism and its Influence on Chemical Behavior

The phenomenon of tautomerism, a form of constitutional isomerism, is a critical aspect of the chemistry of pyridinethiones. jocpr.com 6-Nitropyridine-2(1H)-thione exists in a dynamic equilibrium between two tautomeric forms: the thione (or thioamide) form and the thiol (or mercapto) form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.

Thione Form: 6-Nitro-1H-pyridine-2-thione

Thiol Form: 6-Nitropyridine-2-thiol

For most pyridinethione systems, including the parent compound 2-mercaptopyridine (B119420), the equilibrium overwhelmingly favors the thione tautomer in various solvents and in the solid state. wikipedia.orgstackexchange.com This preference is attributed to the greater stability of the thioamide group compared to the iminothiol group. scispace.com The resonance stabilization of the 2-pyridone-like structure contributes significantly to the dominance of the thione form. stackexchange.com The stability of the thione tautomer can prevent spontaneous oxidation to disulfides, which may be a factor in the biological activity of related compounds. ias.ac.in

The presence of the strongly electron-withdrawing nitro group at the 6-position is expected to further influence this equilibrium. By withdrawing electron density from the pyridine (B92270) ring, the nitro group increases the acidity of the N-H proton in the thione form, which could subtly shift the equilibrium, although the thione form is generally expected to remain dominant.

The thione-thiol tautomerism directly impacts the chemical behavior and reactivity of 6-Nitropyridine-2(1H)-thione. The molecule can react as either tautomer depending on the reaction conditions and the nature of the reagent.

Reactions of the Thiol Tautomer: The thiol form, although a minor component in the equilibrium, is nucleophilic at the sulfur atom. It can undergo reactions typical of thiols, such as S-alkylation, S-acylation, and oxidation to form disulfides. For example, reactions with alkyl halides in the presence of a base will typically lead to the formation of a 2-(alkylthio)pyridine derivative.

Reactions of the Thione Tautomer: The thione form possesses nucleophilic centers at both the nitrogen and sulfur atoms. Alkylation can occur on the nitrogen atom, leading to N-substituted pyridinethiones. The thione form is also responsible for the compound's ability to form complexes with metal ions, where it can act as a bidentate ligand.

The specific outcome of a reaction is often dictated by factors that can shift the tautomeric equilibrium, such as the pH of the medium. In alkaline solutions, the equilibrium tends to shift toward the formation of the thiolate anion, which is the conjugate base of the thiol form. jocpr.com

Nitro Group Isomerism and Positional Effects on Compound Stability and Reactivity

The stability and reactivity of the nitropyridinethione scaffold are significantly influenced by the position of the nitro group on the pyridine ring. The nitro group is a potent electron-withdrawing group due to both inductive (-I) and resonance (-M) effects. nih.govsvedbergopen.com These effects alter the electron density distribution within the aromatic ring and at the thione-thiol functional group, thereby modulating the compound's properties.

The primary positional isomers to consider in relation to 6-Nitropyridine-2(1H)-thione are 3-nitro-, 4-nitro-, and 5-nitropyridine-2(1H)-thione.

Effects on Stability: The thermal and chemical stability of the molecule can be correlated with the position of the nitro group. researchgate.netscirp.org

5-Nitro Isomer: The nitro group is meta to the ring nitrogen and para to the sulfur atom. The resonance effect of the nitro group at this position strongly deactivates the ring towards electrophilic attack and influences the acidity of the N-H proton.

4-Nitro Isomer: The nitro group is meta to the sulfur atom and para to the ring nitrogen. This position allows for strong resonance withdrawal of electron density, significantly impacting the basicity of the ring nitrogen.

3-Nitro Isomer: The nitro group is ortho to the ring nitrogen. Steric hindrance between the nitro group and the adjacent nitrogen may occur, potentially affecting the planarity and stability of the molecule.

The HOMO-LUMO energy gap is a common quantum chemical descriptor for molecular stability; a larger gap generally implies higher stability. researchgate.net The position of the nitro group alters these frontier molecular orbitals, leading to variations in stability among the isomers. Generally, placing a strong electron-withdrawing group like a nitro group can increase the chemical stability of certain heterocyclic systems. scirp.org

Effects on Reactivity: The position of the nitro group has a profound effect on the reactivity of the molecule.

Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton in the thione tautomer. This effect is most pronounced when the nitro group is at a position that can stabilize the resulting conjugate base through resonance (e.g., 4-nitro and 6-nitro positions). Increased acidity facilitates deprotonation and subsequent reactions at the nitrogen or sulfur atoms.

Nucleophilic Aromatic Substitution: The pyridine ring in nitropyridinethiones is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The activating effect of the nitro group is greatest when it is ortho or para to the leaving group. For instance, in related nitropyridones, the nitro group activates the scaffold for nucleophilic attack at the vicinal position. nih.gov

Electrophilicity: The nitro group can act as a masked electrophile, where it is activated by tautomerization to a nitronic acid, which can then react with nucleophiles. nih.gov The position of the nitro group would affect the ease of this tautomerization and subsequent reactions.

| Isomer Position | Expected Influence on Stability & Reactivity |

|---|---|

| 3-Nitro | Potential for steric hindrance with ring nitrogen. May influence pKa and nucleophilicity. |

| 4-Nitro | Strong resonance-based electron withdrawal. Significantly increases acidity of N-H/S-H and activates the ring for nucleophilic attack. |

| 5-Nitro | Strong influence on the electron density at C4 and C6. Affects overall ring reactivity and acidity of the thione/thiol group. |

| 6-Nitro | Strong resonance-based electron withdrawal, similar to the 4-nitro position. Directly influences the thione group and ring nitrogen, enhancing acidity and susceptibility to nucleophilic attack. |

Spectroscopic and Computational Approaches to Tautomeric Equilibria Determination

The determination of the position of the thione-thiol tautomeric equilibrium relies on a combination of spectroscopic techniques and computational chemistry. researchgate.netresearchgate.net These methods can identify the dominant tautomer in different phases and provide quantitative or semi-quantitative estimates of the tautomeric ratio.

Spectroscopic Methods:

UV-Vis Spectroscopy: This is a powerful tool for studying tautomeric equilibria in solution. The thione and thiol forms have distinct chromophores that absorb light at different wavelengths. The C=S group in the thione tautomer typically exhibits an n-π* transition at a longer wavelength, generally in the range of 300-400 nm. researchgate.net In contrast, the thiol tautomer, containing a C=N double bond within an aromatic system, usually shows π-π* transitions at wavelengths below 300 nm. researchgate.net By analyzing the absorption spectrum, one can identify the predominant form in a given solvent.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence for the presence of specific functional groups. The thione form is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the 1100-1250 cm⁻¹ region, along with an N-H stretching band around 3400 cm⁻¹. The thiol form, on the other hand, would show a weak S-H stretching band (around 2500-2600 cm⁻¹) and a C=N stretching vibration (around 1600 cm⁻¹). The absence of a significant S-H band and the presence of a C=S band are strong indicators that the thione form dominates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating tautomeric structures. In ¹H NMR, the thione form shows a broad signal for the N-H proton, while the thiol form would show a sharper signal for the S-H proton at a different chemical shift. The chemical shifts of the ring protons are also sensitive to the tautomeric form due to differences in electron density distribution. In ¹³C NMR, the most telling signal is that of the carbon atom bonded to sulfur. In the thione form, this carbon (C=S) is significantly deshielded and appears at a low field (typically >175 ppm), whereas in the thiol form (C-S), it is more shielded and appears at a higher field.

Computational Approaches:

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a standard method for studying tautomerism. researchgate.netelsevierpure.com By calculating the total electronic energies of the optimized geometries of both the thione and thiol tautomers, the relative stability can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and thus the major component at equilibrium. These calculations can be performed for the molecule in the gas phase or by incorporating a solvent model (like the Polarization Continuum Model) to simulate solution-phase behavior. Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to confirm the structural assignment. elsevierpure.comnih.gov

| Technique | Thione Tautomer Signature | Thiol Tautomer Signature |

|---|---|---|

| UV-Vis | Absorption (n-π) in the 300-400 nm range. researchgate.net | Absorption (π-π) below 300 nm. researchgate.net |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), C=S stretch (~1100-1250 cm⁻¹). | S-H stretch (~2500-2600 cm⁻¹), C=N stretch (~1600 cm⁻¹). |

| ¹³C NMR | C=S signal at low field (>175 ppm). | C-S signal at higher field. |

| ¹H NMR | Broad N-H proton signal. | Sharper S-H proton signal at a different chemical shift. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.